molecular formula C12H17Cl2N3 B1420220 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1193389-65-9

1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1420220
M. Wt: 274.19 g/mol
InChI Key: LOUSTBHBPCCWPJ-UHFFFAOYSA-N
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Description

The compound “1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride” is a complex organic molecule. It likely contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This is connected to a pyrrolidine ring, a type of nitrogen-containing five-membered ring . The “1-methyl” indicates a methyl group attached to the first carbon of the benzodiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole and pyrrolidine rings. The benzodiazole ring is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodiazole and pyrrolidine rings. The benzodiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the benzodiazole and pyrrolidine rings, as well as the methyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and characterization of related pyrrolidine derivatives, demonstrating methods for creating complex molecules with potential biological activities. For instance, the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction has been reported, with the compounds displaying interesting antibacterial activity against specific strains, highlighting their potential as starting points for antimycobacterial agents (Yahya Nural et al., 2018).

Antimicrobial and Anticancer Activity

Derivatives of pyrrolidine have shown promising biological activities. For instance, benzimidazole-based Zn(II) complexes with benzimidazole derivatives exhibited cytotoxic properties against various carcinoma cells, pointing to their potential in cancer therapy (Jin’an Zhao et al., 2015). Another study described the synthesis of nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant tumor volume inhibition in experimental models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer, suggesting their utility as cyclin-dependent kinase 1 inhibitors (A. Carbone et al., 2013).

Novel Synthetic Pathways

Research into the synthesis of complex molecules containing pyrrolidine units has led to the development of novel synthetic pathways. For example, a facile access to spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via a 1,3-dipolar cycloaddition reaction has been reported, demonstrating the versatility of pyrrolidine in synthesizing heterocyclic compounds with potential pharmaceutical applications (N. Poomathi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h2-3,5,7,10,13H,4,6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUSTBHBPCCWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

CAS RN

1193389-65-9
Record name 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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